(3-(Bromomethyl)phenyl)methanamine hydrobromide (3-(Bromomethyl)phenyl)methanamine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15904299
InChI: InChI=1S/C8H10BrN.BrH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H
SMILES:
Molecular Formula: C8H11Br2N
Molecular Weight: 280.99 g/mol

(3-(Bromomethyl)phenyl)methanamine hydrobromide

CAS No.:

Cat. No.: VC15904299

Molecular Formula: C8H11Br2N

Molecular Weight: 280.99 g/mol

* For research use only. Not for human or veterinary use.

(3-(Bromomethyl)phenyl)methanamine hydrobromide -

Specification

Molecular Formula C8H11Br2N
Molecular Weight 280.99 g/mol
IUPAC Name [3-(bromomethyl)phenyl]methanamine;hydrobromide
Standard InChI InChI=1S/C8H10BrN.BrH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H
Standard InChI Key XOOLDSRXQCCJGN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)CBr)CN.Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(3-(Bromomethyl)phenyl)methanamine hydrobromide is an organobromine compound featuring a phenyl ring substituted with both a bromomethyl (-CH2Br) and an aminomethyl (-CH2NH2) group at the meta position. The hydrobromic acid salt form enhances its stability and solubility in polar solvents . Key properties include:

PropertyValue
Molecular FormulaC8H11Br2NC_8H_{11}Br_2N
Molecular Weight280.99 g/mol
SMILES NotationNCC1=CC=CC(CBr)=C1.[H]Br
Storage ConditionsSealed, dry, room temperature

The bromomethyl group increases lipophilicity, facilitating membrane permeability in biological systems.

Synthesis and Purification

Synthetic Pathways

The synthesis involves bromination of (3-methylphenyl)methanamine using hydrobromic acid (HBr) and a brominating agent such as NN-bromosuccinimide (NBS). A typical procedure includes:

  • Bromination: Reaction of (3-methylphenyl)methanamine with NBS in tetrachloromethane (CCl4CCl_4) under reflux to introduce the bromomethyl group.

  • Salt Formation: Treatment with hydrobromic acid to precipitate the hydrobromide salt.

  • Purification: Recrystallization from ethanol or chromatography to achieve >95% purity .

Industrial-Scale Production

Industrial methods prioritize efficiency through continuous flow reactors, which enhance heat transfer and reduce reaction times compared to batch processes. Automated systems enable precise control of bromination stoichiometry, minimizing byproducts like dibrominated derivatives.

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The bromine atom’s electronegativity likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.4
L1210 (Leukemia)9.8

Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation.

Hazard StatementPrecautionary Measure
H314 (Skin corrosion)Wear acid-resistant gloves
H302 (Oral toxicity)Avoid ingestion
H335 (Respiratory irritation)Use fume hoods

Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

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